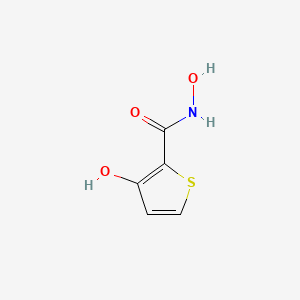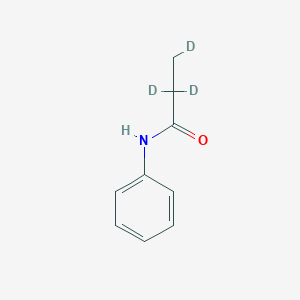
N-Phenylpropanamide-d3
Übersicht
Beschreibung
N-Phenylpropanamide-d3: is a deuterated analog of N-Phenylpropanamide, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and biochemistry .
Wissenschaftliche Forschungsanwendungen
N-Phenylpropanamide-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacology: Used to study the metabolic pathways and pharmacokinetics of drugs, particularly in the development of new analgesics and anesthetics.
Biochemistry: Employed in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of fine chemicals and intermediates for various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpropanamide-d3 typically involves the reaction of deuterated propionic acid with aniline. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet the standards required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-Phenylpropanamide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-Phenylpropanamide-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound provide a unique advantage in studying these interactions, as they can be traced using spectroscopic techniques. This allows for a detailed understanding of the binding and activity of the compound at the molecular level .
Vergleich Mit ähnlichen Verbindungen
N-Phenylpropanamide: The non-deuterated analog, commonly used in similar research applications.
N-Phenylacetamide: Another analog with a shorter carbon chain, used in different pharmacological studies.
N-Phenylbutanamide: An analog with a longer carbon chain, offering different physicochemical properties
Uniqueness: N-Phenylpropanamide-d3 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various biological and chemical systems, making it a valuable tool in scientific investigations .
Eigenschaften
CAS-Nummer |
1346598-63-7 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
152.21 g/mol |
IUPAC-Name |
3,3,3-trideuterio-N-phenylpropanamide |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3 |
InChI-Schlüssel |
ZTHRQJQJODGZHV-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)NC1=CC=CC=C1 |
SMILES |
CCC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CCC(=O)NC1=CC=CC=C1 |
Synonyme |
Propionanilide-d3; N-Phenylpropionamide-d3; NSC 58952-d3; R 50977-d3; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
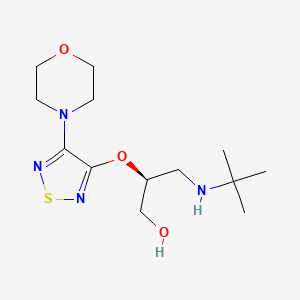
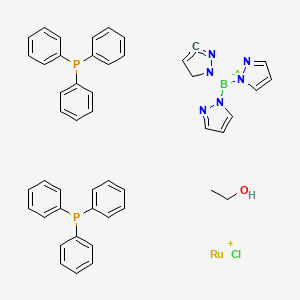
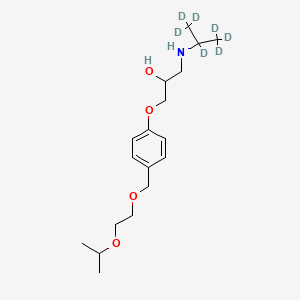
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)
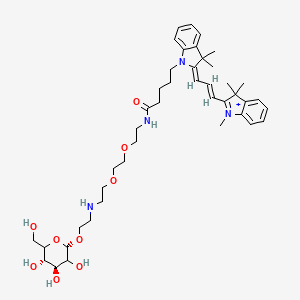
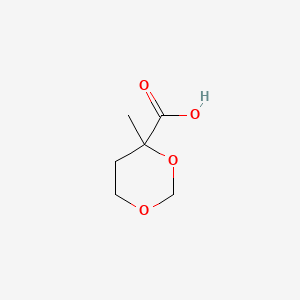
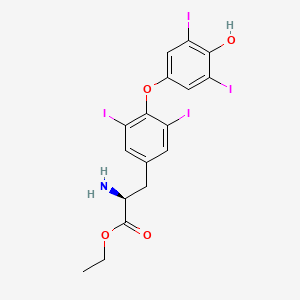
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)

![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)
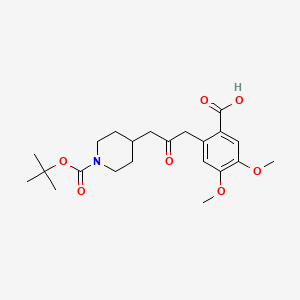
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
